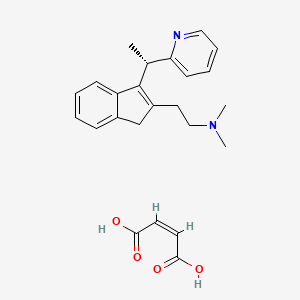

(S)-(+)-Dimethindene maleate

Descripción general

Descripción

Synthesis Analysis

The synthesis of (S)-(+)-Dimethindene Maleate involves intricate chemical processes. One notable method includes the use of (1-14C-indenyl) dimethindene (7-14C) benzyl chloride, which is prepared from (14C) barium carbonate and subsequently condensed with diethyl sodio malonate. This process yields diethyl (7-14C) benzyl malonate, which is then alkylated and further processed through saponification, decarboxylation, and cyclisation to obtain the final product (Mestre et al., 1982).

Molecular Structure Analysis

The molecular structure of (S)-(+)-Dimethindene Maleate has been studied through various analytical techniques. Comparative capillary electrophoresis and NMR studies have provided insights into the enantioseparation of dimethindene, highlighting the complexation-induced chemical shifts and the multimodal complexation between dimethindene and cyclodextrins, revealing different stoichiometry and chiral recognition patterns (Chankvetadze et al., 1998).

Aplicaciones Científicas De Investigación

Capillary Electrophoresis and NMR Studies : Research on enantioseparation of dimethindene maleate using various cyclodextrins in capillary electrophoresis was conducted. The study utilized NMR spectroscopy to understand the migration order of dimethindene's enantiomers, revealing multimodal complexation and the need for determining binding constants between the analyte and chiral selector (Chankvetadze et al., 1998).

High-Performance Liquid Chromatography : A novel method for determining dimethindene maleate in pharmaceutical gel using hydrophilic interaction liquid chromatography with UV detection was developed and validated. This method demonstrated suitability for routine determination in topical pharmaceutical preparations (Matysová et al., 2009).

Stability-Indicating Liquid Chromatographic Method : A study developed and validated a selective stability-indicating liquid chromatographic method for analyzing dimethindene maleate and its impurities. The method proved suitable for quality control and stability tests of pharmaceuticals containing dimethindene maleate (Havlíková et al., 2013).

Biopharmaceutical and Rheometric Studies : Research focused on developing a drug containing dimethindene maleate and dexpanthenol for local therapy of allergic manifestations. The study involved biopharmaceutical and rheometric methods to substantiate the composition of the delivery system for these active ingredients (Popova et al., 2021).

Local Anaesthetic Activity Evaluation : A study on the local anaesthetic potency of dimethindene maleate in humans utilized laser algesimetry, indicating significant analgesic potency compared to placebo, primarily affecting the peripheral N1-component of somato-sensory evoked vertex potentials (Schaffler et al., 1992).

Pharmacokinetics in Healthy Volunteers : Pharmacokinetics of dimethindene maleate after intravenous and oral administration were studied in healthy volunteers, using an enzyme-linked immunosorbent assay for serum concentrations. The study provided essential pharmacokinetic parameters (Arnera et al., 1990).

Antihistaminic Action Investigation : The antihistaminic action of dimethindene maleate and its optical isomers was investigated, revealing potent, non-competitive H1 histamine antagonist effects of the more active (-) isomer (Towart et al., 1991).

Mecanismo De Acción

Target of Action

(S)-(+)-Dimethindene maleate is a selective histamine H1 antagonist . Histamine H1 receptors are proteins that are primarily found in the smooth muscle, endothelial cells, and central nervous system. They play a crucial role in allergic reactions, causing effects such as vasodilation, bronchoconstriction, smooth muscle activation, and separation of endothelial cells .

Mode of Action

(S)-(+)-Dimethindene maleate binds to the histamine H1 receptor, blocking the action of endogenous histamine . This interaction inhibits the negative symptoms brought on by histamine, providing temporary relief .

Biochemical Pathways

The biochemical pathways affected by (S)-(+)-Dimethindene maleate are primarily those involving histamine. By blocking the H1 receptor, it prevents histamine from exerting its effects, thus disrupting the normal biochemical pathways of histamine. The downstream effects of this disruption can lead to the alleviation of symptoms associated with allergies and other conditions where histamine plays a role .

Pharmacokinetics

Its metabolism and excretion would be expected to follow typical pathways for such compounds .

Result of Action

The molecular and cellular effects of (S)-(+)-Dimethindene maleate’s action primarily involve the blocking of histamine H1 receptors. This results in a decrease in the physiological effects typically induced by histamine, such as vasodilation, bronchoconstriction, and smooth muscle activation . On a cellular level, this can lead to changes in cell signaling and function, particularly in cells that are part of the immune response.

Propiedades

IUPAC Name |

(Z)-but-2-enedioic acid;N,N-dimethyl-2-[3-[(1S)-1-pyridin-2-ylethyl]-1H-inden-2-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2.C4H4O4/c1-15(19-10-6-7-12-21-19)20-17(11-13-22(2)3)14-16-8-4-5-9-18(16)20;5-3(6)1-2-4(7)8/h4-10,12,15H,11,13-14H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWECWXGUJQLXJF-HFNHQGOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=N1)C2=C(CC3=CC=CC=C32)CCN(C)C.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8049040 | |

| Record name | (S)-(+)-Dimethindene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-(+)-Dimethindene maleate | |

CAS RN |

136152-65-3, 1217457-81-2, 121367-05-3 | |

| Record name | Dimethindene maleate, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0136152653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-(+)-Dimethindene maleate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8049040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N-Dimethyl-3-[(1S)-1-(2-pyridinyl)ethyl]-1H-indene-2-ethanamine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHINDENE MALEATE, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J43ZL3WTLN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,7-Diamino-3-[(4-ethoxyphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1191467.png)

![5-amino-4-{[3-(trifluoromethyl)phenyl]diazenyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1191468.png)

![2-amino-3-[(4-methylphenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191469.png)

![2-amino-3-[(4-ethoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191474.png)

![2-Amino-3-[(3-methoxyphenyl)hydrazinylidene]-5-phenyl-7-pyrazolo[1,5-a]pyrimidinone](/img/structure/B1191476.png)

![2-amino-3-(1,3-benzodioxol-5-yldiazenyl)-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191478.png)

![2-amino-5-methyl-3-{[3-(trifluoromethyl)phenyl]diazenyl}pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191479.png)

![2-amino-3-[(3-methoxyphenyl)diazenyl]-5-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191480.png)

![2-amino-5-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191481.png)

![4-[(2-Amino-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191482.png)

![4-[(2-Amino-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-3-yl)diazenyl]benzenesulfonamide](/img/structure/B1191483.png)

![2-amino-3-[(3-chlorophenyl)diazenyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191484.png)

![2-amino-5-methyl-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B1191486.png)